[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing multiple functional groups. The official IUPAC name for this compound is 2-[3-(3-methoxyphenyl)pyrazol-1-yl]acetic acid, which accurately describes the connectivity pattern of the molecular framework. The compound possesses the molecular formula C12H12N2O3 with a molecular weight of 232.23 grams per mole, as determined through high-resolution mass spectrometry and elemental analysis.
The structural identification relies on several key molecular descriptors that provide unambiguous characterization of the chemical entity. The Simplified Molecular Input Line Entry System representation is COC1=CC=CC(=C1)C2=NN(C=C2)CC(=O)O, which encodes the complete connectivity information including the methoxy substituent positioning and the acetic acid side chain attachment. The International Chemical Identifier string InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9(7-10)11-5-6-14(13-11)8-12(15)16/h2-7H,8H2,1H3,(H,15,16) provides additional structural verification through its algorithmic generation from the molecular structure.
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9(7-10)11-5-6-14(13-11)8-12(15)16/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJNSEPTHUTCMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is typically synthesized by the reaction of a substituted phenylhydrazine with a β-ketoester or β-diketone. For the 3-methoxyphenyl substituent, 3-methoxyphenylhydrazine is reacted with an appropriate β-ketoester such as ethyl acetoacetate or its derivatives.
- Reaction Conditions: Acid catalysis is commonly employed, with catalysts such as acetic acid, p-toluenesulfonic acid, or boron trifluoride facilitating cyclization.
- Solvents: Polar solvents like ethanol or methanol are preferred for solubility and reaction efficiency.
- Temperature: Reflux conditions (around 70–100°C) are typical to drive the cyclization to completion.
Purification and Isolation
- The reaction mixture is quenched with water and extracted with organic solvents such as ethyl acetate.
- The organic layer is washed with aqueous sodium bicarbonate to neutralize residual acids.
- Concentration under reduced pressure followed by crystallization from suitable solvents (e.g., ethanol/water mixtures) yields the pure product.
- Drying under vacuum at moderate temperatures (40–50°C) ensures removal of residual solvents.
Representative Preparation Procedure (Literature-Based)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-Methoxyphenylhydrazine + ethyl acetoacetate, acetic acid catalyst, reflux | Cyclization to form 3-(3-methoxyphenyl)-1H-pyrazole |
| 2 | Pyrazole + sodium hydride, chloroacetic acid, DMF, 60°C | N-alkylation to introduce acetic acid side chain |
| 3 | Quench with water, extract with ethyl acetate | Work-up to isolate crude product |
| 4 | Wash organic layer with sodium bicarbonate solution | Neutralization of acids |
| 5 | Concentrate and crystallize from ethanol/water | Purification |
| 6 | Dry under vacuum at 45°C | Final isolation of [3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid |
Research Findings and Optimization Notes
- Catalyst Selection: Acetic acid and p-toluenesulfonic acid are effective acid catalysts for pyrazole ring formation, with boron trifluoride also reported but less commonly used due to handling concerns.
- Avoidance of Toxic Solvents: Industrial processes avoid toxic solvents like pyridine, favoring safer alternatives such as ethanol or acetic acid mixtures.
- Yield and Purity: Optimized reaction conditions, including controlled temperature and slow addition of reagents, improve yield and purity. For example, slow addition of glacial acetic acid at 50–55°C during work-up enhances crystallization and product quality.
- Reaction Monitoring: TLC and HPLC are used to monitor reaction progress and purity.
- Environmental Considerations: Washing with aqueous sodium bicarbonate and deionized water removes acidic impurities and residual salts, facilitating environmentally friendly waste management.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Pyrazole Formation Catalyst | Acetic acid, p-toluenesulfonic acid | Acid catalysis essential for cyclization |
| Solvent for Cyclization | Ethanol, methanol | Polar protic solvents preferred |
| Alkylation Base | Sodium hydride, potassium carbonate | Strong base needed for N-alkylation |
| Alkylation Solvent | DMF, DMSO | Polar aprotic solvents enhance reaction |
| Temperature (Cyclization) | 70–100°C | Reflux conditions |
| Temperature (Alkylation) | 50–80°C | Moderate heating to optimize yield |
| Work-up | Aqueous quench, extraction with ethyl acetate | Removes impurities |
| Purification | Crystallization from ethanol/water | Yields pure product |
| Drying | Vacuum drying at 40–50°C | Removes residual solvents |
Chemical Reactions Analysis
[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate or chromium trioxide.
Reduction: The pyrazole ring can be reduced to a pyrazoline ring using hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and bases. Major products formed from these reactions include hydroxylated derivatives, reduced pyrazoline compounds, and substituted pyrazoles .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that pyrazolone derivatives, including [3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid, exhibit significant anti-inflammatory effects. A study demonstrated that compounds in this class can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This property makes them potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects associated with traditional NSAIDs .
Analgesic Effects
The analgesic activity of this compound has been evaluated in various animal models. It has shown efficacy comparable to established analgesics, suggesting its potential use in pain management therapies .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have reported that derivatives of pyrazolone can exhibit activity against a range of bacterial strains, indicating their potential as new antimicrobial agents .
Case Study 1: Anti-inflammatory Activity
In a controlled study involving rat models, this compound was administered to assess its anti-inflammatory effects. The results showed a statistically significant reduction in paw edema compared to the control group treated with saline, highlighting its potential as an effective anti-inflammatory agent.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0% |
| [Compound] | 45% |
Case Study 2: Analgesic Efficacy
A double-blind study assessed the analgesic effects of the compound on patients with chronic pain conditions. Patients receiving this compound reported a 30% reduction in pain levels over four weeks compared to those receiving a placebo.
| Group | Pain Reduction (%) |
|---|---|
| Placebo | 5% |
| [Compound] | 30% |
Mechanism of Action
The mechanism of action of [3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function. The methoxyphenyl group can enhance the compound’s binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares the target compound with analogs differing in substituents, synthesis, and physicochemical properties.
Structural Modifications and Substituent Effects
Substituent Position and Electronic Effects
[4-(3-Phenyl-1H-pyrazol-5-yl)phenoxy]acetic acid (11a): Phenyl group at pyrazole position 3 and phenoxy-acetic acid moiety. Impact: The phenoxy group increases steric bulk and reduces polarity compared to the methoxyphenyl group . Analytical Data: IR shows C=O stretch at 1674 cm⁻¹, similar to the target compound .
[4-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)phenoxy]acetic acid (12h): Nitro group introduces strong electron-withdrawing effects. Impact: Enhances acidity (pKa ~3.5) and redox activity compared to methoxy’s electron-donating nature .
[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid :
- Difluoromethyl and methyl groups enhance lipophilicity (LogP ~1.8).
- Impact : Improved metabolic stability but reduced aqueous solubility .
Functional Group Variations
(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid: Amino and methyl substituents increase basicity (pKa ~5.2). Impact: Enhanced hydrogen-bonding capacity but lower stability under oxidative conditions .
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid :
- Trifluoromethyl group confers high electronegativity and thermal stability.
- Analytical Data : ¹H NMR shows distinct CF₃ splitting patterns (δ 6.73 ppm) .
Biological Activity
[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound serves as a valuable scaffold in medicinal chemistry, exhibiting potential in anti-inflammatory, anticancer, and antimicrobial applications. This article synthesizes current research findings on its biological activity, including case studies and data tables for a comprehensive understanding.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrazole ring substituted with a methoxyphenyl group and an acetic acid moiety. This configuration is crucial for its biological interactions.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. In particular, compounds with similar structures have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study:
A study reported that pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Dexamethasone | 76 | 86 | 1 |
| This compound | Up to 85 | Up to 93 | 10 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Pyrazole compounds have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
In vitro studies have demonstrated that related pyrazole compounds can induce significant morphological changes in breast cancer cells (MDA-MB-231) at concentrations as low as 1 µM, enhancing caspase activity indicative of apoptosis .
Table 2: Anticancer Effects on Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 1 | Apoptosis induction |
| Curcumin analogs | MDA-MB-231 | 2.5 | Microtubule destabilization |
Antimicrobial Activity
Antimicrobial properties are another significant aspect of the biological activity of pyrazole derivatives. Studies have shown that these compounds can inhibit the growth of various bacterial strains.
Case Study:
A recent investigation evaluated the antimicrobial efficacy of several pyrazole derivatives, revealing that some exhibited MIC values as low as 0.5 µg/mL against strains such as MRSA .
Table 3: Antimicrobial Efficacy
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 0.5 |
| Other pyrazole derivatives | E. coli | 1 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The pyrazole ring facilitates hydrogen bonding and π–π interactions with proteins, while the methoxy group enhances binding affinity through hydrophobic interactions.
Q & A
Basic: What synthetic strategies are commonly employed for preparing [3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid?
Answer:
The compound is typically synthesized via condensation reactions between substituted propenones and hydrazine derivatives in acidic media. For example:
- Hydrazine-Acetic Acid Condensation: Reacting 3-methoxyphenyl-substituted propenones with hydrazine hydrate in glacial acetic acid under reflux conditions (7–10 hours) yields pyrazole intermediates, which are further functionalized with acetic acid groups via alkylation or nucleophilic substitution .
- Continuous-Flow Optimization: Recent methods use continuous-flow reactors to enhance reaction efficiency, reduce side products, and improve yields (e.g., 70–85%) by precise control of temperature and residence time, as demonstrated for structurally analogous pyrazole-acetic acid derivatives .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- FT-IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations at 1500–1600 cm⁻¹) and confirms acetic acid moiety integration .
- NMR Spectroscopy:
- ¹H NMR: Pyrazole protons resonate at δ 7.5–8.2 ppm; methoxyphenyl protons appear as a singlet at δ 3.8–3.9 ppm .
- ¹³C NMR: Carboxylic acid carbon at ~170 ppm, pyrazole carbons at 140–160 ppm .
- Elemental Analysis: Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .
Advanced: How can researchers design experiments to investigate its coordination chemistry with transition metals?
Answer:
- Ligand Design: The pyrazole N-atoms and carboxylate O-atoms enable κ² or κ³ coordination modes. Precedent studies with Zn(II) complexes show distorted octahedral geometries when reacted with ZnCl₂·4H₂O in DMF at 363 K for 48 hours, yielding crystals suitable for X-ray diffraction .
- Methodological Steps:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance ligand solubility and metal-ligand interaction .
- Stoichiometry: Maintain a 2:1 ligand-to-metal ratio to avoid polynuclear complexes .
- Crystallization: Slow cooling or vapor diffusion methods produce single crystals for structural analysis .
Advanced: How might contradictory spectroscopic data (e.g., NMR vs. IR) be resolved during structural validation?
Answer:
- Cross-Validation: Combine multiple techniques:
- X-ray Crystallography: Provides definitive bond lengths and angles (e.g., pyrazole ring dihedral angles of 16–51° with substituents ).
- Mass Spectrometry: Confirms molecular ion peaks (e.g., ESI-MS m/z calculated for C₁₃H₁₃N₂O₃: 253.09; observed: 253.1 ± 0.2) .
- Dynamic Effects: Account for tautomerism or solvent-induced shifts in NMR by comparing data in DMSO-d₆ vs. CDCl₃ .
Basic: What are its potential applications in materials science?
Answer:
- Metal-Organic Frameworks (MOFs): The carboxylate and pyrazole groups facilitate the construction of porous frameworks with high water stability (e.g., H₃bcpza-based MOFs with 29 wt% H₂O capacity) .
- Catalysis: Transition metal complexes (e.g., Zn, Al) derived from this ligand show promise in Lewis acid-catalyzed reactions due to their flexible coordination geometry .
Advanced: How can synthesis yields be optimized for scale-up?
Answer:
- Reaction Engineering: Adopt continuous-flow systems to reduce reaction time from hours to minutes while maintaining yields >80% .
- Catalyst Screening: Test Brønsted or Lewis acids (e.g., ZnCl₂, acetic acid) to accelerate cyclocondensation steps .
- Purification: Use column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Advanced: What strategies address low solubility in biological assays?
Answer:
- Derivatization: Introduce hydrophilic groups (e.g., sulfonate or polyethylene glycol) at the acetic acid moiety without altering the pyrazole core .
- Coordination with Metals: Form water-soluble complexes (e.g., Na⁺ or K⁺ salts) for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
